Synthesis and Characterization of 3-Methylquinolin-1-ium-1-olate Hydrochloride: A Technical Whitepaper
Synthesis and Characterization of 3-Methylquinolin-1-ium-1-olate Hydrochloride: A Technical Whitepaper
Executive Summary & Strategic Rationale
In modern medicinal chemistry and organic synthesis, quinoline N-oxides serve as indispensable intermediates. 3-Methylquinolin-1-ium-1-olate hydrochloride (CAS: 1195237-15-0)[1]—commonly referred to as 3-methylquinoline N-oxide hydrochloride—is a highly versatile building block. The N-oxide moiety acts as a powerful directing group, enabling regioselective C-H functionalization at the C2 and C8 positions, thereby bypassing the poor reactivity and regioselectivity of parent quinolines[2].
This whitepaper provides an authoritative, step-by-step methodology for the synthesis, isolation, and characterization of this compound. By detailing the mechanistic causality behind each experimental choice—from the selection of oxidants to the thermodynamic stabilization via salt formation—this guide serves as a self-validating protocol for researchers and drug development professionals.
Mechanistic Causality: Why the N-Oxide Hydrochloride?
The Role of N-Oxidation
The parent molecule, 3-methylquinoline, features an electron-deficient heteroaromatic ring due to the electronegativity of the nitrogen atom. This makes the ring highly resistant to electrophilic aromatic substitution. N-oxidation fundamentally alters the electronic landscape. The dative N–O bond creates a zwitterionic resonance structure (quinolin-1-ium-1-olate) that pushes electron density back into the ring—specifically at the C2 and C4 positions—facilitating diverse electrophilic and nucleophilic functionalizations[2]. Furthermore, the oxygen atom acts as a coordinating Lewis base for transition metals, enabling catalytic C8 C–H activation[3].
The Thermodynamic Advantage of the Hydrochloride Salt
While the free base (3-methylquinoline N-oxide) is synthetically useful, it is often hygroscopic and prone to degradation upon prolonged exposure to ambient moisture and light. Converting the free base into its hydrochloride salt (3-methylquinolin-1-ium-1-olate hydrochloride) yields a highly crystalline, thermodynamically stable solid. This salt form ensures precise stoichiometric weighing for downstream catalytic reactions and significantly improves water solubility for biological assays.
Experimental Protocols: Step-by-Step Methodology
The following workflow describes a highly chemoselective, self-validating system for synthesizing the target compound. meta-Chloroperoxybenzoic acid (m-CPBA) is selected over hydrogen peroxide/acetic acid mixtures because it allows for milder reaction conditions (0 °C to room temperature), preventing over-oxidation and ring-opening side reactions[4].
Step 1: N-Oxidation of 3-Methylquinoline
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Preparation: Flame-dry a 100 mL Schlenk flask under an argon atmosphere. Add 3-methylquinoline (5.0 mmol) and anhydrous dichloromethane (DCM, 25 mL)[5].
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Temperature Control: Cool the solution to 0 °C using an ice-water bath. Causality: Lowering the temperature controls the exothermic nature of the peroxy acid oxygen transfer, preventing the formation of thermal degradation byproducts.
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Oxidant Addition: Slowly add m-CPBA (77% purity, 6.0 mmol, 1.2 equiv) in small portions over 15 minutes[5].
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Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 12–16 hours. Reaction completion can be monitored via TLC (EtOAc/MeOH 9:1).
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Quenching & Workup: Add 10 mL of saturated aqueous Na₂SO₃. Causality: Na₂SO₃ strictly reduces any unreacted peroxy acid, eliminating explosive hazards during solvent concentration. Wash the organic layer with saturated aqueous NaHCO₃ (3 × 20 mL) to neutralize and remove the m-chlorobenzoic acid byproduct.
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Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography to yield the pure 3-methylquinoline N-oxide free base[5].
Step 2: Hydrochloride Salt Formation
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Dissolution: Dissolve the purified 3-methylquinoline N-oxide (free base) in a minimal volume of anhydrous diethyl ether (or ethyl acetate if solubility is poor).
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Precipitation: Under vigorous stirring, dropwise add 1.1 equivalents of 2.0 M HCl in diethyl ether. A white to pale-yellow precipitate will immediately form.
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Collection: Collect the 3-methylquinolin-1-ium-1-olate hydrochloride salt via vacuum filtration using a Büchner funnel. Wash the filter cake with cold anhydrous ether (2 × 5 mL) to remove any unreacted free base.
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Drying: Dry the solid under high vacuum at 40 °C for 4 hours to remove residual solvent.
Caption: Workflow for the synthesis and salt formation of 3-methylquinolin-1-ium-1-olate hydrochloride.
Analytical Characterization Data
Rigorous characterization is required to validate the structural integrity of the synthesized N-oxide core. The table below summarizes the expected quantitative analytical data for the compound[5].
| Parameter | Analytical Method | Expected Value / Observation |
| Molecular Weight | ESI-MS (Positive Ion) | m/z 160.1[M-Cl]⁺ (Corresponds to Free base [M+H]⁺) |
| ¹H NMR (Free Base) | 600 MHz, CDCl₃ | δ 8.68 (d, J = 8.6 Hz, 1H), 8.42 (d, J = 1.4 Hz, 1H), 7.77 (d, J = 8.2 Hz, 1H), 7.68 (td, 1H), 7.60 (td, 1H), ~2.50 (s, 3H, -CH₃) |
| Salt Confirmation | ¹H NMR (DMSO-d₆) | Broad downfield shift of aromatic protons relative to free base; presence of acidic proton >10 ppm |
| N-O Stretch | FT-IR Spectroscopy | ~1250 – 1300 cm⁻¹ (Strong band indicating N→O bond) |
| Physical State | Visual Inspection | Off-white to pale yellow crystalline solid |
| Purity | HPLC (UV at 254 nm) | > 98.0% (Area percent) |
Downstream Applications in Drug Development
The 3-methylquinolin-1-ium-1-olate core is a privileged scaffold in the synthesis of bioactive molecules. Its utility is primarily categorized into three distinct reaction pathways:
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C2-Functionalization: The N-oxide activates the C2 position for nucleophilic attack. For instance, metal-free cyanation using TMSCN yields 2-cyano-3-methylquinolines, which are critical precursors for amides and carboxylic acid derivatives[6].
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C8 C–H Activation: The oxygen atom of the N-oxide acts as an internal directing group, coordinating with Rh(III) or Ni catalysts to achieve highly regioselective C8 functionalization, such as traceless coupling with internal diarylalkynes[3].
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Traceless Deoxygenation: Once the desired functionalization is complete, the N-oxide moiety can be cleanly reduced back to the parent quinoline using mild, recyclable reductants like isopropanol or Hantzsch esters, preserving sensitive functional groups[4][7].
Caption: Downstream synthetic applications of the quinoline N-oxide core in drug development.
References
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BLD Pharmatech Co., Limited. 1195237-15-0 | 3-Methylquinolin-1-ium-1-olate hydrochloride.1
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Thieme-Connect. Quinoline 1-Oxides and Quinolinium Salts (Update 2025). Science of Synthesis. 2
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ACS Publications. Supporting Information: Oxidative Nickel-Catalyzed ortho-C–H Amination of (iso)Quinolines with Alicyclic Amines.5
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NIH PMC. Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions.6
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Institute for Basic Science. Rh(III)-Catalyzed Traceless Coupling of Quinoline N‑Oxides with Internal Diarylalkynes.3
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ACS Publications. Highly Chemoselective Deoxygenation of N-Heterocyclic N-Oxides Using Hantzsch Esters as Mild Reducing Agents.4
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Royal Society of Chemistry. Deoxygenation of N-heterocyclic N-oxides using isopropanol as the recyclable reductant.8
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